

Bupirimate as a member of the pyrimidine sulfamate chemical family

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Compound of Interest

Compound Name: Bupirimate

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Bupirimate: A Technical Guide for Researchers

An In-depth Review of the Pyrimidine Sulfamate Fungicide

Abstract

Bupirimate, a systemic fungicide belonging to the pyrimidine sulfamate chemical family, has been a notable agent in the management of powdery mildew on a variety of crops since its introduction. This technical guide provides a comprehensive overview of **bupirimate** for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, details a representative synthesis protocol, and explores its mechanism of action as an adenosine deaminase inhibitor. Furthermore, this guide outlines experimental protocols for assessing its biological activity and presents key toxicological and efficacy data.

Introduction

Developed in the 1960s by Imperial Chemical Industries (ICI) as part of a research program focused on systemic fungicides, **bupirimate** was first marketed in 1975.^[1] It is known for its translaminar mobility and systemic translocation within the plant's xylem, allowing it to control established fungal infections.^[1] **Bupirimate**'s primary application is the control of powdery mildew on crops such as apples, pears, stone fruit, cucurbits, and ornamentals.^[1] Its systematic IUPAC name is 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl dimethylsulfamate.^[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **bupirimate** is essential for its formulation and application. Key data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C13H24N4O3S	[2]
Molecular Weight	316.42 g/mol	[2]
Physical State	Pale tan solid	[2]
Melting Point	50-51 °C	[3]
Boiling Point	232 °C	[4]
Vapor Pressure	0.057 mPa (at 20 °C)	[4]
pKa	4.4 (weak acid)	[4]
Solubility in Water	22 mg/L (pH 5.2, 25 °C), 18 mg/L (pH 7.3, 25 °C)	[3]
Solubility in Organic Solvents	Ethanol: 230 g/L, Acetone: 480 g/L, Dichloromethane: 610 g/L, Hexane: 45 g/L	[5]
Octanol-Water Partition Coefficient (log P)	3.68	[4]

Synthesis of Bupirimate

The commercial synthesis of **bupirimate** is a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Bupirimate

This protocol describes the synthesis of **bupirimate** from ethirimol.

Materials:

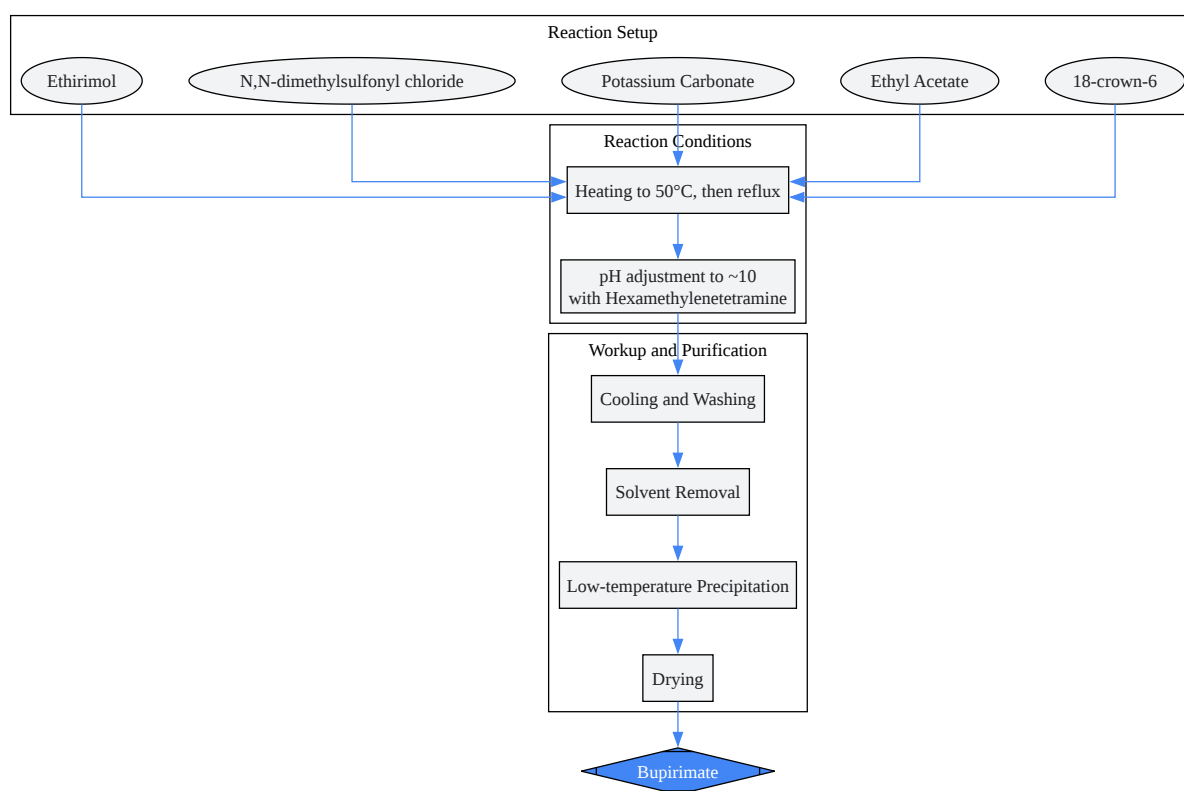
- Ethirimol (20.9 g)

- N,N-dimethylsulfonyl chloride (17.3 g)
- Potassium carbonate (15.2 g)
- Ethyl acetate (180 ml)
- 18-crown-6 (0.2%)
- Hexamethylenetetramine
- Water

Procedure:

- To a reaction flask, add ethirimol, potassium carbonate, ethyl acetate, a catalytic amount of 18-crown-6, and a minimal amount of water (0.018 ml).[\[6\]](#)
- Heat the mixture to 50°C with continuous stirring.[\[6\]](#)
- Slowly add N,N-dimethylsulfonyl chloride dropwise to the reaction mixture.[\[6\]](#)
- After the addition is complete, increase the temperature to reflux and maintain for 2 hours to facilitate sulfonation.[\[4\]](#)[\[6\]](#)
- Monitor the reaction progress. When approximately 40% of the starting material remains, add hexamethylenetetramine to adjust the pH of the system to approximately 10. This promotes further conversion.[\[4\]](#)[\[6\]](#)
- Continue the reaction for an additional 4 hours until completion.[\[6\]](#)
- Cool the reaction mixture to 50°C and wash with water to neutralize the system.[\[6\]](#)
- Separate the organic phase and remove the solvent to obtain an oily substance.[\[4\]](#)[\[6\]](#)
- Precipitate the solid product by cooling to a low temperature (10°C).[\[6\]](#)
- Dry the solid to yield **bupirimate**.[\[6\]](#)

Synthesis Workflow



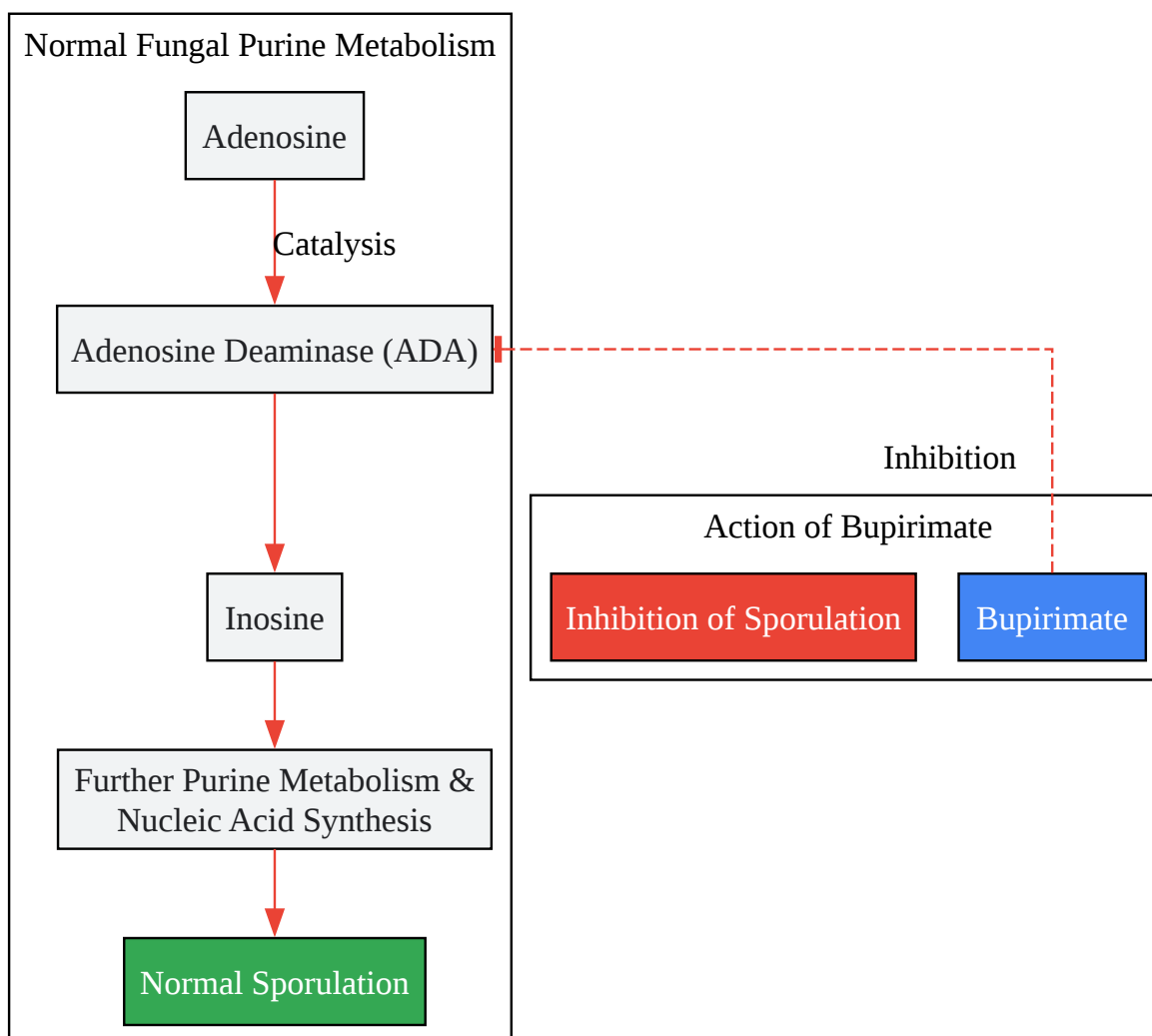
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A flowchart illustrating the key stages in the synthesis of **bupirimate**.

Mechanism of Action: Inhibition of Adenosine Deaminase

The primary mode of action of **bupirimate** is the inhibition of the enzyme adenosine deaminase (ADA).[7] ADA is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine to inosine. By inhibiting ADA, **bupirimate** disrupts this pathway, which is thought to interfere with nucleic acid synthesis and ultimately inhibit fungal sporulation.[4][8]

Proposed Signaling Pathway



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Proposed mechanism of action of **bupirimate** via inhibition of adenosine deaminase.

Experimental Protocols for Biological Activity

Assessment

In Vitro Antifungal Susceptibility Testing

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of **bupirimate** against a target fungal pathogen, such as *Sphaerotheca pannosa* var. *rosae* (rose powdery mildew).

Materials:

- **Bupirimate**
- Target fungal isolate
- Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
- 96-well microtiter plates
- Spectrophotometer (optional, for quantitative assessment)
- Sterile water or appropriate solvent for **bupirimate**

Procedure:

- Prepare a stock solution of **bupirimate** in a suitable solvent and sterilize by filtration.
- Prepare a standardized inoculum of the fungal pathogen (e.g., a spore suspension) in the liquid culture medium.
- In a 96-well microtiter plate, perform serial dilutions of the **bupirimate** stock solution with the culture medium to achieve a range of desired concentrations.
- Add the fungal inoculum to each well, including positive (no **bupirimate**) and negative (no fungus) controls.

- Incubate the plates under conditions suitable for fungal growth (e.g., specific temperature and duration).
- Determine the MIC, which is the lowest concentration of **bupirimate** that visibly inhibits fungal growth. This can be done visually or by measuring the optical density using a spectrophotometer.

Adenosine Deaminase Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of **bupirimate** on adenosine deaminase activity.

Materials:

- **Bupirimate**
- Purified adenosine deaminase or a cell lysate containing the enzyme
- Adenosine (substrate)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Spectrophotometer capable of measuring absorbance at a wavelength where adenosine and inosine have different absorbance profiles (e.g., 265 nm).
- 96-well UV-transparent microtiter plate

Procedure:

- Prepare a solution of adenosine deaminase in the assay buffer.
- Prepare various concentrations of **bupirimate** to be tested.
- In a 96-well plate, add the adenosine deaminase solution to each well.
- Add the different concentrations of **bupirimate** to the respective wells and incubate for a defined period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a known concentration of adenosine to each well.

- Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.
- Calculate the rate of the reaction for each **bupirimate** concentration.
- Determine the IC50 value of **bupirimate**, which is the concentration that inhibits 50% of the adenosine deaminase activity.

Toxicological and Efficacy Data

Toxicological Data

Bupirimate exhibits low mammalian toxicity.[\[1\]](#)

Organism	Test	Result	Reference
Rat	LD50 (oral)	>4000 mg/kg	[9]
Rainbow trout (Oncorhynchus mykiss)	96-h LC50	1.4 mg/L	

Efficacy Data

A study on the efficacy of **bupirimate** (25% EC formulation) against rose powdery mildew (*Sphaerotheca pannosa* var. *rosae*) demonstrated its effectiveness in controlling the disease.

Treatment	Application Rate	Disease Incidence (%)	Reference
Bupirimate 25% EC	2 ml/L water	11.11	[10]
Bupirimate 25% EC	4 ml/L water	6.48	[10]
Bupirimate 25% EC	6 ml/L water	5.74	[10]
Carbendazim 50% WP (Control)	1 g/plant in 2 L water	8.33	[10]
Untreated Control	-	>20 (inferred)	[11]

The study concluded that **bupirimate** at 4 ml/L and 6 ml/L was effective in reducing the incidence of powdery mildew and resulted in higher flower yields.[10][11]

Conclusion

Bupirimate remains a significant fungicide within the pyrimidine sulfamate class, valued for its systemic properties and specific efficacy against powdery mildew. Its mechanism of action through the inhibition of adenosine deaminase provides a distinct mode of action. The data and protocols presented in this technical guide offer a valuable resource for researchers and professionals in the fields of agrochemical development and fungal biology. Further research into the precise molecular interactions between **bupirimate** and fungal adenosine deaminase, as well as investigations into potential resistance mechanisms, will continue to be of interest.

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